Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)-
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Overview
Description
Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- is an organic compound with the molecular formula C9H9F3OS It is characterized by the presence of a benzenemethanol core substituted with a methylthio group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(methylthio)benzyl alcohol with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antihyperglycemic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methylthio group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzyl alcohol: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzyl alcohol: Similar structure but lacks the methylthio group.
4-(Methylthio)-2-(trifluoromethyl)benzenemethanol: Similar structure with different substitution patterns.
Uniqueness
Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- is unique due to the presence of both the methylthio and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9F3OS |
---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI Key |
QDILVMHUDQRYHF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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